2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride
Overview
Description
2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the 2-position and a carboxylic acid group at the 4-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been known to interact with various targets leading to a wide range of biological activities .
Biochemical Pathways
Imidazole derivatives have been known to affect various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially impact its bioavailability.
Result of Action
Imidazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The solubility of imidazole in water and other polar solvents suggests that the compound’s action could potentially be influenced by the polarity of its environment.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-1H-imidazole-4-carboxylic acid hydrochloride typically involves the cyclization of amido-nitriles. One common method includes the reaction of a bromo ketone with formamidine acetate in liquid ammonia . Another approach involves the nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods: Industrial production methods for this compound often utilize scalable and efficient synthetic routes. These methods may involve the use of high-pressure reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include substituted imidazoles, alcohols, and various functionalized derivatives .
Scientific Research Applications
2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Phenylimidazole: Similar in structure but lacks the carboxylic acid group.
4-Phenylimidazole: Similar but with the phenyl group at the 4-position instead of the 2-position.
Imidazole-4-carboxylic acid: Lacks the phenyl group at the 2-position.
Uniqueness: 2-Phenyl-1H-imidazole-4-carboxylic acid hydrochloride is unique due to the presence of both the phenyl group and the carboxylic acid group, which confer distinct chemical and biological properties. This combination allows for versatile applications and makes it a valuable compound in various research and industrial contexts .
Properties
IUPAC Name |
2-phenyl-1H-imidazole-5-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2.ClH/c13-10(14)8-6-11-9(12-8)7-4-2-1-3-5-7;/h1-6H,(H,11,12)(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKITVMQUJAEGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(N2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1334149-04-0 | |
Record name | 2-Phenylimidazole-4-carboxylic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334149040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-PHENYLIMIDAZOLE-4-CARBOXYLIC ACID HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8U3ON589MO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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